molecular formula C11H10ClNO3 B13666582 2-(2-Chlorophenyl)-2-nitrocyclopentanone

2-(2-Chlorophenyl)-2-nitrocyclopentanone

Cat. No.: B13666582
M. Wt: 239.65 g/mol
InChI Key: STAJEDLFCPDWHA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-nitrocyclopentanone is a chemical compound that belongs to the class of nitro ketones It is characterized by the presence of a chlorophenyl group and a nitro group attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-nitrocyclopentanone typically involves the nitration of 2-(2-chlorophenyl)cyclopentanone. One common method includes the following steps:

    Starting Material: 2-(2-Chlorophenyl)cyclopentanone.

    Nitration: The starting material is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-nitrocyclopentanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nitrating Agents: Concentrated sulfuric acid, nitric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: 2-(2-Aminophenyl)-2-nitrocyclopentanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oximes and other oxidized products.

Scientific Research Applications

2-(2-Chlorophenyl)-2-nitrocyclopentanone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-nitrocyclopentanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenyl group can also participate in binding interactions with target proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-2-nitrocyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.

    2-(2-Chlorophenyl)-2-nitropropane: Similar nitro and chlorophenyl groups but with a propane backbone.

Uniqueness

2-(2-Chlorophenyl)-2-nitrocyclopentanone is unique due to its specific ring structure, which can influence its reactivity and interactions with biological targets. The presence of both nitro and chlorophenyl groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-nitrocyclopentan-1-one

InChI

InChI=1S/C11H10ClNO3/c12-9-5-2-1-4-8(9)11(13(15)16)7-3-6-10(11)14/h1-2,4-5H,3,6-7H2

InChI Key

STAJEDLFCPDWHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1)(C2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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